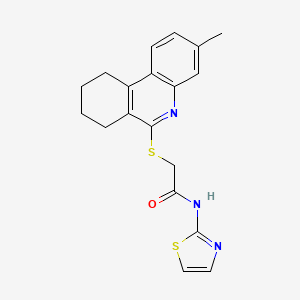
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene is a chemical compound with the molecular formula C14H24 It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl group and a 2-methylpropyl group attached to the hexahydroindene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 7a-Methyl-3-(2-methylpropyl)-1H-indene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction conditions often include:
Catalyst: Palladium or platinum
Pressure: 50-100 atm
Temperature: 100-150°C
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of high-throughput screening for optimal catalyst selection and reaction conditions is common to maximize yield and purity.
化学反应分析
Types of Reactions
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule, such as halogenation using chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3)
Major Products Formed
Oxidation: Formation of ketones or alcohols
Reduction: More saturated hydrocarbons
Substitution: Halogenated derivatives
科学研究应用
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 7a-Methyl-3-(2-methylpropyl)-1H-indene
- 7a-Methyl-3-(2-methylpropyl)-1,2,3,4,5,6-hexahydroindene
- 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-octahydroindene
Uniqueness
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene is unique due to its specific substitution pattern and degree of saturation. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
66708-26-7 |
|---|---|
分子式 |
C14H24 |
分子量 |
192.34 g/mol |
IUPAC 名称 |
7a-methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene |
InChI |
InChI=1S/C14H24/c1-11(2)10-12-7-9-14(3)8-5-4-6-13(12)14/h11H,4-10H2,1-3H3 |
InChI 键 |
BPTHDNDBUOBTAC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C2CCCCC2(CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)

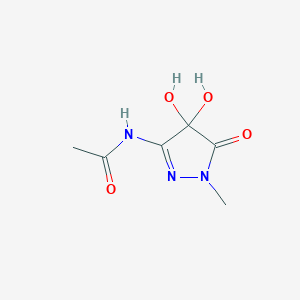

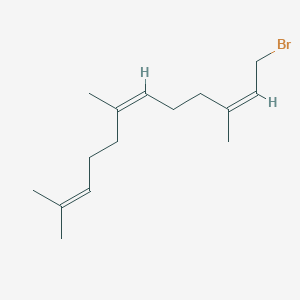
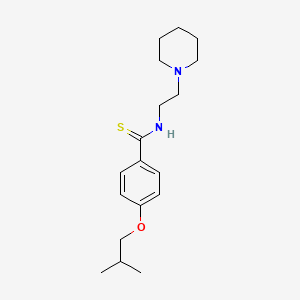
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
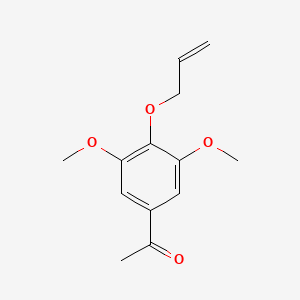
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)


![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
